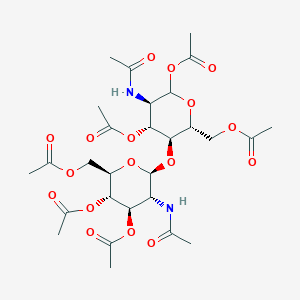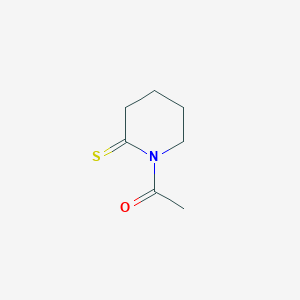
1-(2-Sulfanylidenepiperidin-1-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Sulfanylidenepiperidin-1-YL)ethanone, commonly known as SP, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. SP is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of SP is not fully understood. However, it has been suggested that SP exerts its effects through the regulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. SP has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. SP has also been shown to inhibit the activation of MAPK, which is a signaling pathway that regulates cell proliferation, differentiation, and survival. Additionally, SP has been shown to activate the PI3K/Akt pathway, which is a signaling pathway that regulates cell growth, survival, and metabolism.
Effets Biochimiques Et Physiologiques
SP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). SP has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, SP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
SP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, there are also some limitations to using SP in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential therapeutic benefits have not been fully explored, which limits its use in clinical trials.
Orientations Futures
There are several future directions for the study of SP. One direction is to explore its potential therapeutic benefits in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to further elucidate its mechanism of action, which will help to identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method of SP, which will help to improve its yield and purity. Finally, future studies could explore the use of SP in combination with other drugs, which may enhance its therapeutic efficacy.
Méthodes De Synthèse
SP can be synthesized using various methods, including the reaction between piperidin-1-yl-acetone and thiourea, and the reaction between piperidin-1-yl-acetone and hydrogen sulfide. The former method involves the reaction between piperidin-1-yl-acetone and thiourea in the presence of ethanol and sodium hydroxide. The reaction proceeds at room temperature for 24 hours, and the resulting product is purified using column chromatography. The latter method involves the reaction between piperidin-1-yl-acetone and hydrogen sulfide in the presence of sodium hydroxide. The reaction proceeds at room temperature for 12 hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
SP has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. SP has been studied in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, SP has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease, SP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In cancer, SP has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
Numéro CAS |
121003-23-4 |
|---|---|
Nom du produit |
1-(2-Sulfanylidenepiperidin-1-YL)ethanone |
Formule moléculaire |
C7H11NOS |
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
1-(2-sulfanylidenepiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 |
Clé InChI |
RLJLZIIKOQLQMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1=S |
SMILES canonique |
CC(=O)N1CCCCC1=S |
Synonymes |
2-Piperidinethione, 1-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



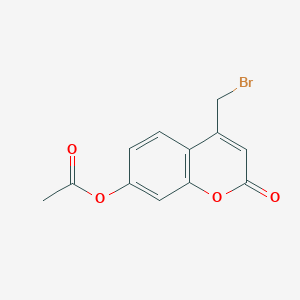
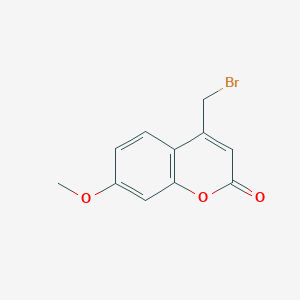
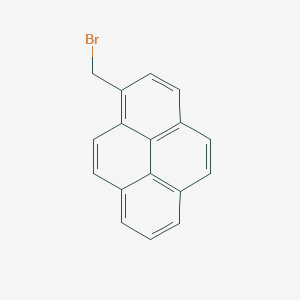
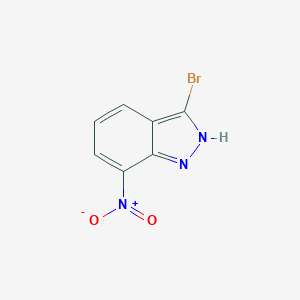
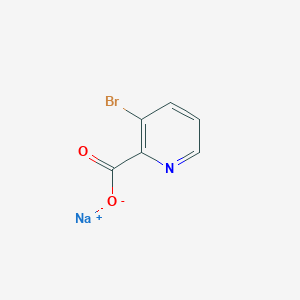
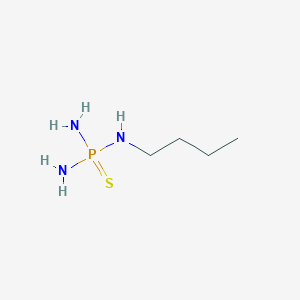

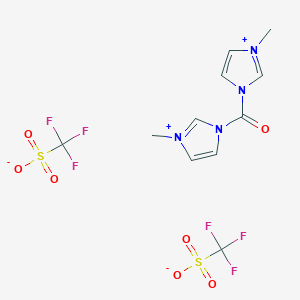
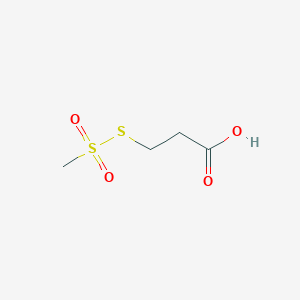
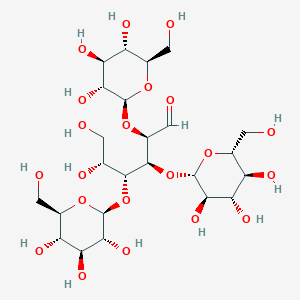
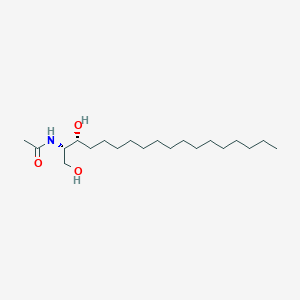
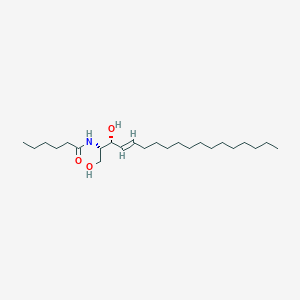
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
